molecular formula C22H18N2O2S B3684133 N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide

Cat. No.: B3684133
M. Wt: 374.5 g/mol
InChI Key: HJOBHDPQVSIUNA-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.

    Coupling with Phenyl Group: The benzothiazole core is then coupled with a phenyl group through a nucleophilic substitution reaction.

    Attachment of Acetamide Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is believed to result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2S/c1-15-6-12-18(13-7-15)26-14-21(25)23-17-10-8-16(9-11-17)22-24-19-4-2-3-5-20(19)27-22/h2-13H,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJOBHDPQVSIUNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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